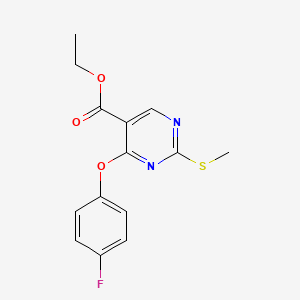

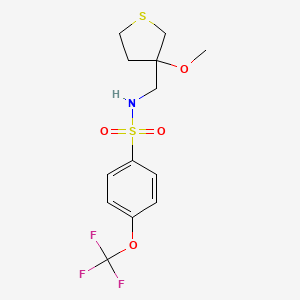

![molecular formula C16H18ClN3OS B2615292 4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine CAS No. 477866-84-5](/img/structure/B2615292.png)

4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine” is a chemical compound with the molecular formula C16H18ClN3OS . It is related to other compounds such as “6-{[(4-chlorophenyl)sulfanyl]methyl}-N-[(3-methoxyphenyl)methyl]-2-methylpyrimidin-4-amine” and “4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine” which have similar structures .

Molecular Structure Analysis

The molecular structure of “this compound” involves a pyrimidine ring attached to a morpholine ring via a sulfanyl group. The pyrimidine ring also has a methyl group attached to it .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 335.85. Other physical and chemical properties such as density, boiling point, vapor pressure, and solubility can be predicted using computational methods .Scientific Research Applications

4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine has a variety of scientific research applications. It has been used to study protein-protein interactions, as it has the ability to bind to proteins in a specific manner. It has also been used to study enzyme kinetics, as its low toxicity allows it to be used in experiments without causing harm to the enzyme. Additionally, it has been used in the study of membrane proteins, as its stability in aqueous solutions allows it to remain active in the presence of a membrane.

Mechanism of Action

The mechanism of action of 4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine is not well understood, but it is believed to involve the binding of the molecule to the target protein. This binding is believed to alter the conformation of the protein and thus affect its function. Additionally, the morpholine ring of this compound is believed to interact with the hydrophobic regions of the protein, allowing the molecule to remain bound to the protein for a longer period of time.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood, but it is believed to have some effect on the activity of enzymes and proteins. It is believed to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs, and it has been shown to affect the expression of certain genes. Additionally, it has been shown to affect the activity of certain proteins involved in the regulation of cell proliferation and cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine in laboratory experiments include its low toxicity, its stability in aqueous solutions, and its ability to bind to proteins. Additionally, its low cost and availability make it an attractive option for researchers. However, there are some limitations to its use. For example, it can be difficult to isolate the product from the reaction mixture, and its effects on proteins and enzymes can be unpredictable.

Future Directions

There are a number of potential future directions for the use of 4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine in scientific research. It could be used to study the effects of drugs on enzymes and proteins, as its ability to bind to proteins could be used to study the interactions between drugs and proteins. Additionally, it could be used to study the effects of environmental toxins on proteins and enzymes, as its low toxicity makes it a safe option for use in experiments. It could also be used to study the effects of mutations on proteins and enzymes, as its ability to bind to proteins could be used to study the effects of mutations on protein structure and function. Finally, it could be used to study the effects of drugs on cell proliferation and cell death, as its effects on proteins involved in these processes could provide insight into the mechanisms of drug action.

Synthesis Methods

4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine can be synthesized through a variety of methods. The most common method is a two-step process which involves the reaction of 4-chlorophenylsulfanylmethyl chloride with 2-methyl-4-pyrimidinol in the presence of triethylamine at room temperature, followed by the addition of morpholine. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is typically complete within 24 hours, and the product can be isolated by filtration or column chromatography.

properties

IUPAC Name |

4-[6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c1-12-18-14(11-22-15-4-2-13(17)3-5-15)10-16(19-12)20-6-8-21-9-7-20/h2-5,10H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAQJMYGQODMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2615210.png)

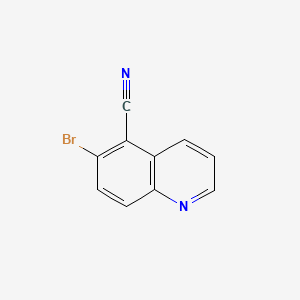

![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride](/img/structure/B2615215.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)urea](/img/structure/B2615216.png)

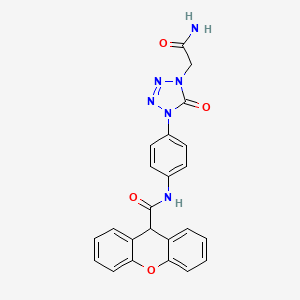

![N1-(2,2-dimethoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2615218.png)

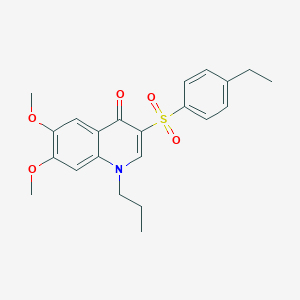

![6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2615219.png)

![3,4-Dimethoxy-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2615225.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2615226.png)